molecular formula C14H19N3O2 B11803030 Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate

Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate

Cat. No.: B11803030
M. Wt: 261.32 g/mol
InChI Key: ZJXDRWVRKBCJQI-UHFFFAOYSA-N
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Description

Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate typically involves the reaction of a pyrimidine derivative with a piperidine derivative under specific conditions. One common method involves the use of potassium carbonate as a base and chloroform as a solvent . The reaction is carried out at room temperature, and the product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process can be optimized using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine or cyclopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopropyl-4-(piperidin-4-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. The presence of the cyclopropyl and piperidinyl groups can enhance its interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

methyl 2-cyclopropyl-4-piperidin-4-ylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H19N3O2/c1-19-14(18)11-8-16-13(10-2-3-10)17-12(11)9-4-6-15-7-5-9/h8-10,15H,2-7H2,1H3

InChI Key

ZJXDRWVRKBCJQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1C2CCNCC2)C3CC3

Origin of Product

United States

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